LEDGIN6

Allosteric Inhibition Protein-Protein Interaction HIV-1 Integrase

LEDGIN6 (CX05168) is the definitive allosteric HIV-1 integrase inhibitor, specifically targeting the LEDGF/p75 binding pocket to disrupt protein-protein interactions and induce aberrant IN multimerization (IC50 = 1.37 µM; EC50 = 2.35 µM). Its unique non-catalytic site mechanism ensures a non-overlapping resistance profile with active-site INSTIs like raltegravir, making it essential for dual-targeting combination studies and resistance evolution research. Rigorous chemical identification is critical: generic substitution is unsound due to significant potency variations even within the LEDGIN series. Select LEDGIN6 for reproducible, interpretable experiments in SAR, structural biology, and antiviral assay benchmarking.

Molecular Formula C21H20ClNO2
Molecular Weight 353.8 g/mol
CAS No. 957890-42-5
Cat. No. B1669359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEDGIN6
CAS957890-42-5
SynonymsCX04328;  CX-04328;  CX 04328; 
Molecular FormulaC21H20ClNO2
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C)C(=O)O
InChIInChI=1S/C21H20ClNO2/c1-3-7-16(21(24)25)19-13(2)23-18-11-10-15(22)12-17(18)20(19)14-8-5-4-6-9-14/h4-6,8-12,16H,3,7H2,1-2H3,(H,24,25)
InChIKeyXRPUJSGGRFQZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LEDGIN6 (CX05168/CX04328, CAS 957890-42-5): A Quinoline-Based Allosteric HIV-1 Integrase Inhibitor for Research Procurement


LEDGIN6 (also designated CX05168 and CX04328) is a quinoline-based small molecule that functions as an allosteric HIV-1 integrase (IN) inhibitor. Its primary mechanism of action is the disruption of the protein–protein interaction (PPI) between HIV-1 integrase and the cellular cofactor LEDGF/p75 [1]. By binding to the LEDGF/p75-binding pocket on the IN enzyme, LEDGIN6 not only blocks this critical host–virus interaction but also induces aberrant IN multimerization, a dual mode of action characteristic of the LEDGIN class [2]. The compound exhibits an IC50 of 1.37 µM for inhibition of the LEDGF/p75–IN interaction and demonstrates antiviral activity with an EC50 of 2.35 µM in cellular assays [1].

LEDGIN6 (CAS 957890-42-5): Why Substitution with Generic Integrase Inhibitors Is Not Advised


Generic substitution of LEDGIN6 is scientifically unsound due to its unique allosteric mechanism and the significant potency variations observed among structurally related analogs. Unlike active-site strand transfer inhibitors (INSTIs) such as raltegravir, LEDGIN6 targets a distal binding pocket on HIV-1 integrase, resulting in a distinct mode of action and a non-overlapping resistance profile [1]. Furthermore, within the LEDGIN/ALLINI class, minor structural modifications translate into substantial differences in biochemical and antiviral activity. For instance, the closely related analog LEDGIN7 (CX05045) demonstrates a >3.5-fold lower EC50 in integrase dimerization assays compared to LEDGIN6 [2]. Consequently, experimental outcomes obtained with LEDGIN6 cannot be extrapolated to other integrase inhibitors, even those within the same chemical series, without rigorous side-by-side validation. Selecting the specific compound ensures the precise pharmacological tool required for reproducible and interpretable research.

LEDGIN6 Procurement Guide: Quantified Differentiation from Closest Analogs and In-Class Candidates


Allosteric Protein–Protein Interaction Inhibition: A Mechanism Distinct from Catalytic Site Inhibitors

LEDGIN6 functions as an allosteric inhibitor of HIV-1 integrase by disrupting the protein–protein interaction with the cellular cofactor LEDGF/p75, whereas clinically approved integrase strand transfer inhibitors (INSTIs) like raltegravir target the enzyme's catalytic active site [1]. This mechanistic divergence is evidenced by synergy when LEDGINs are combined with raltegravir and a lack of cross-resistance in profiling studies [1].

Allosteric Inhibition Protein-Protein Interaction HIV-1 Integrase Mechanism of Action

Comparative Antiviral Potency in SupT1 Cells: LEDGIN6 vs. Early ALLINI Compounds

In a head-to-head comparison evaluating inhibition of HIV-1 replication in SupT1 cells, LEDGIN6 (referred to as CX0516) exhibited an EC50 of 12.2 µM [1]. This potency was directly contrasted with two other allosteric integrase inhibitors: B1-1001, which demonstrated an EC50 of 5.8 µM, and BID, which showed a markedly higher potency with an EC50 of 0.09 µM [1].

Antiviral Activity HIV-1 Replication EC50 ALLINI

Relative Efficacy in Promoting Integrase Dimerization: LEDGIN6 vs. LEDGIN7 (CX05045) and CX14442

A direct biochemical comparison assessed the ability of LEDGIN6 to promote HIV-1 integrase dimerization, a key component of its allosteric mechanism. LEDGIN6 (CX05168) exhibited an EC50 of 1,134 ± 63 nM in this assay [1]. The closely related analog LEDGIN7 (CX05045) was significantly more potent, with an EC50 of 309 ± 178 nM, while the advanced analog CX14442 demonstrated an EC50 of 123 ± 1 nM [1].

Integrase Multimerization ALLINI EC50 Biochemical Assay

Thermal Stabilization of HIV-1 Integrase Dimers: LEDGIN6 vs. LEDGIN7 and CX14442

The binding of LEDGINs to HIV-1 integrase increases the thermal stability of the enzyme, a biophysical property correlated with compound potency. In a direct comparison using a thermal shift assay, the melting temperature (Tm) of unliganded HIV-1 integrase was measured at 48.1°C [1]. In the presence of LEDGIN6 (CX05168), the Tm increased to 54.5°C [1]. For comparison, the more potent analogs LEDGIN7 (CX05045) and CX14442 shifted the Tm to 57.3°C and 62.5°C, respectively [1].

Protein Stability Thermal Shift Assay ALLINI Biophysics

Cross-Resistance Profile: LEDGIN Class vs. Raltegravir-Resistant HIV-1

A key differentiator for the LEDGIN class is its distinct resistance profile relative to active-site INSTIs. Cross-resistance profiling has demonstrated that LEDGINs, including LEDGIN6, retain activity against HIV-1 variants that are resistant to raltegravir [1]. This is due to the allosteric binding site being remote from the catalytic core where common INSTI resistance mutations (e.g., N155H, Q148H/K/R, Y143C/R) occur [2]. While specific fold-change data for LEDGIN6 against a defined panel of INSTI-resistant mutants is not available in the public domain, the class-level inference is that its mechanism confers a non-overlapping resistance pathway.

Drug Resistance HIV-1 Integrase Cross-Resistance ALLINI

Solubility Profile in DMSO: LEDGIN6 vs. General Class Behavior

LEDGIN6 exhibits high solubility in DMSO, a critical parameter for the preparation of concentrated stock solutions for in vitro experiments. Vendor technical datasheets consistently report a solubility of ≥ 100 mg/mL (approximately ≥ 282.61 mM) in DMSO . This level of solubility is sufficient for most cell-based and biochemical assays without the need for specialized co-solvents.

Solubility Formulation DMSO Physical Properties

LEDGIN6 (CX05168) Application Scenarios: Research Areas Leveraging Its Quantified Differentiation


Mechanistic Dissection of Allosteric HIV-1 Integrase Inhibition

Researchers investigating the biochemical and biophysical basis of allosteric integrase inhibition can utilize LEDGIN6 as a reference tool compound. Its moderate potency in integrase dimerization (EC50 = 1,134 nM) and thermal shift (Tm = 54.5°C) assays provides a clear baseline for comparison with more potent analogs like LEDGIN7 and CX14442 [1]. This allows for structure-activity relationship (SAR) studies and the characterization of how binding affinity correlates with functional outcomes such as aberrant multimerization.

Combination Therapy Research with Active-Site Strand Transfer Inhibitors (INSTIs)

The allosteric mechanism of LEDGIN6 is synergistic with active-site INSTIs like raltegravir [1]. This makes LEDGIN6 an ideal candidate for in vitro combination studies aimed at exploring the therapeutic potential of dual-targeting HIV-1 integrase. Its use can help delineate optimal drug ratios and uncover the evolutionary dynamics of resistance when both binding sites are simultaneously engaged.

Resistance Profiling and Viral Evolution Studies

Due to its distinct binding mode and the class-level evidence of activity against raltegravir-resistant HIV-1, LEDGIN6 is a valuable tool for studying the emergence of resistance to allosteric integrase inhibitors [1]. Researchers can use LEDGIN6 in serial passage experiments to identify and characterize novel resistance mutations that arise under selective pressure from a non-catalytic site inhibitor, providing insights into viral escape mechanisms distinct from those observed with INSTIs [2].

Biophysical and Structural Biology of Integrase-Ligand Complexes

The quantified thermal stabilization effect (ΔTm = +6.4°C) of LEDGIN6 on HIV-1 integrase makes it a suitable ligand for co-crystallization or cryo-EM studies aimed at resolving the structure of the allosteric binding pocket [1]. Its moderate affinity can be advantageous in structural biology, as it may allow for the capture of dynamic intermediate states of the integrase multimer that are not accessible with tighter-binding, conformationally 'locking' ligands.

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